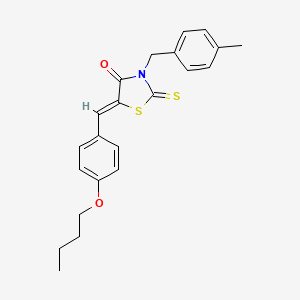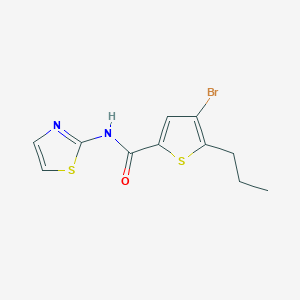![molecular formula C15H19FN2O B4850072 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4850072.png)
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole
Overview
Description
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic compound that is classified as a Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonist. It was initially developed for its potential use in treating metabolic and cardiovascular diseases, but has since been banned for human consumption due to its potential carcinogenic effects. Despite this, it remains a popular research chemical for its potential applications in scientific research.
Mechanism of Action
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole works by activating PPARδ, a nuclear receptor that plays a role in regulating metabolism and energy expenditure. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and glucose uptake, leading to increased energy production and improved metabolic function. Additionally, 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its effects on endurance and performance.
Biochemical and Physiological Effects:
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation. Additionally, it has been shown to increase endurance and performance in exercise tests. However, it is important to note that these effects have not been demonstrated in humans, and the safety of 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole for human consumption is still under investigation.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole in lab experiments is its specificity for PPARδ, which allows researchers to investigate the effects of PPARδ activation in a controlled manner. Additionally, its effects on metabolism and energy expenditure make it a useful tool for studying metabolic disorders. However, its potential carcinogenic effects and lack of safety data for human consumption limit its usefulness for clinical research.
Future Directions
There are several potential future directions for research on 4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole. One area of interest is its potential use in treating metabolic disorders, such as obesity and type 2 diabetes. Additionally, its effects on endurance and performance make it a potential tool for improving athletic performance. However, further research is needed to fully understand its mechanisms of action and potential risks.
Scientific Research Applications
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential use in treating metabolic disorders, such as obesity and type 2 diabetes, as well as cardiovascular diseases, such as atherosclerosis. Additionally, it has been investigated for its potential use in improving endurance and performance in athletes.
properties
IUPAC Name |
4-[4-(2-fluorophenoxy)butyl]-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c1-11-13(12(2)18-17-11)7-5-6-10-19-15-9-4-3-8-14(15)16/h3-4,8-9H,5-7,10H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYTVXTWDMDMHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4849993.png)
![1-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4849999.png)

![3,5-dibromo-N-[4-bromo-3-(4-chlorobenzoyl)phenyl]-2-hydroxybenzamide](/img/structure/B4850010.png)
![methyl 4-{[3-(2-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4850023.png)
![N-(4-bromophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4850033.png)


![10-(4-bromophenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4850050.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-{methyl[(4-nitrophenyl)sulfonyl]amino}butanamide](/img/structure/B4850053.png)

![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4850066.png)
![1-[(2-fluorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4850081.png)
![2-{4-[(2,4,5-trichlorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4850088.png)